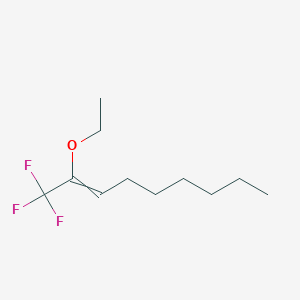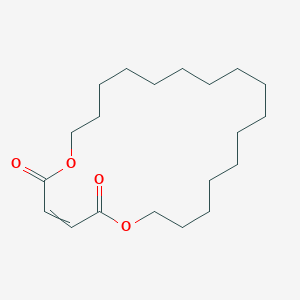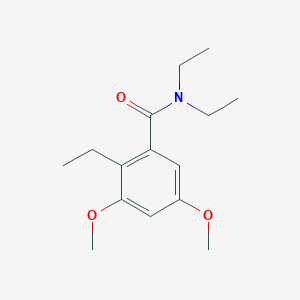![molecular formula C9H14Cl2 B14269534 4-(Dichloromethyl)spiro[2.5]octane CAS No. 138153-59-0](/img/structure/B14269534.png)
4-(Dichloromethyl)spiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dichloromethyl)spiro[2.5]octane is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound has a molecular formula of C9H14Cl2 and a molecular weight of 193.13 g/mol . Spirocyclic compounds, including this compound, are known for their three-dimensional structure, which imparts unique chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)spiro[2.5]octane typically involves the spiroannulation of a suitable precursor. One common method is the reaction of 5-methyl-1,3-cyclohexanedione with an alkyl halide in the presence of a base . This reaction forms the spirocyclic structure through a series of nucleophilic substitutions and cyclizations.
Industrial Production Methods
Industrial production of spirocyclic compounds often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dichloromethyl)spiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Methyl derivatives
Substitution: Hydroxyl or amino derivatives
Wissenschaftliche Forschungsanwendungen
4-(Dichloromethyl)spiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Dichloromethyl)spiro[2.5]octane involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules. The spirocyclic structure imparts rigidity and three-dimensionality, which can enhance binding to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.5]octane: Lacks the dichloromethyl group, making it less reactive.
Spiro[4.5]decane: Larger ring system, different reactivity.
Spiropentadiene: Contains a highly strained ring system, different chemical properties.
Uniqueness
4-(Dichloromethyl)spiro[2.5]octane is unique due to its dichloromethyl group, which imparts additional reactivity compared to other spirocyclic compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
138153-59-0 |
|---|---|
Molekularformel |
C9H14Cl2 |
Molekulargewicht |
193.11 g/mol |
IUPAC-Name |
8-(dichloromethyl)spiro[2.5]octane |
InChI |
InChI=1S/C9H14Cl2/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7-8H,1-6H2 |
InChI-Schlüssel |
NLSFYXLVPYRUAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC2)C(C1)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)
![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)
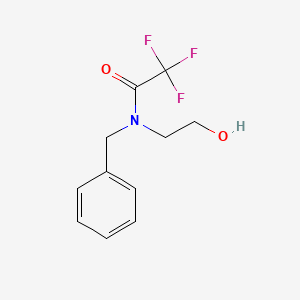
![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol](/img/structure/B14269479.png)
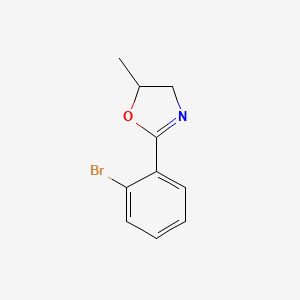

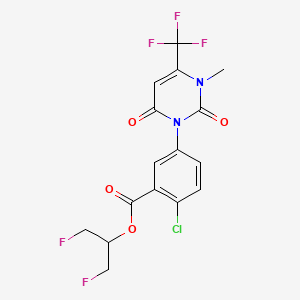
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
